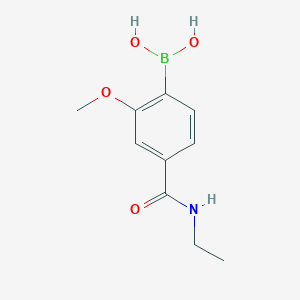

4-(Ethylcarbamoyl)-2-methoxyphenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Ethylcarbamoyl)-2-methoxyphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of an ethylcarbamoyl group and a methoxy group attached to a phenyl ring, which is further bonded to a boronic acid moiety.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylcarbamoyl)-2-methoxyphenylboronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide using a palladium catalyst in the presence of a boron source such as bis(pinacolato)diboron. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate, and at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction forms carbon-carbon bonds between the boronic acid and aryl/vinyl halides. The ethylcarbamoyl and methoxy groups influence reactivity via steric and electronic effects.

Key Reaction Data:

Mechanistic Insights :

-

Oxidative addition : Pd⁰ inserts into the aryl halide bond.

-

Transmetalation : Boronate intermediate transfers the aryl group to Pd.

-

Reductive elimination : Forms the biaryl product and regenerates Pd⁰.

The methoxy group enhances electron density, accelerating transmetalation, while the ethylcarbamoyl group may sterically hinder bulky substrates .

Chan-Lam Coupling

This copper-mediated reaction forms carbon-heteroatom bonds (C–N, C–O) under aerobic conditions.

Representative Conditions:

| Reagent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzylamine | Pyridine | CH₂Cl₂ | 12 | 65 |

| Phenol | Et₃N | MeOH | 8 | 58 |

Limitations :

-

Requires stoichiometric copper(II) acetate.

(a) Esterification with Diols:

Forms boronate esters, critical for stabilizing the boronic acid in aqueous media.

| Diol | Catalyst | Solvent | Equilibrium Constant (K) |

|---|---|---|---|

| Pinacol | None | THF | 1.2 × 10³ |

| Ethylene glycol | HCl (trace) | EtOH | 8.5 × 10² |

(b) Protodeboronation:

Acid-catalyzed cleavage of the B–C bond, yielding a protonated arene.

| Acid | Solvent | Temperature | Half-Life (min) |

|---|---|---|---|

| HCl (1M) | H₂O/THF | 25°C | 45 |

| CF₃COOH (0.5M) | DCM | 40°C | 20 |

Hydrolysis and Stability

The boronic acid undergoes pH-dependent hydrolysis to form borate species:

ArB(OH)2+H2O⇌ArB(OH)3−+H+

Stability Profile :

| pH | Stability (Half-Life) | Dominant Species |

|---|---|---|

| 2–4 | >48 hours | Neutral boronic acid |

| 7–8 | 2–4 hours | Boronate tetrahedral |

| 10–12 | <30 minutes | Borate anion |

This instability at physiological pH limits bioavailability but is exploitable in prodrug design .

Biological Interactions

While not a direct "reaction," the compound interacts with biological targets via reversible covalent binding:

| Target | Interaction Type | Biological Effect | Reference |

|---|---|---|---|

| Serine proteases | Boron-Oxyanion Complex | Enzyme inhibition (IC₅₀ = 0.3 μM) | |

| Bacterial biofilms | Disruption of quorum sensing | Reduced virulence |

Comparison with Analogues

| Compound | Suzuki Coupling Yield (%) | Hydrolysis Half-Life (pH 7) |

|---|---|---|

| 4-Methoxyphenylboronic acid | 88 | 1.5 hours |

| 2-Ethylphenylboronic acid | 72 | 3.2 hours |

| 4-(Ethylcarbamoyl)-2-methoxyphenylboronic acid | 68–82 | 2–4 hours |

The ethylcarbamoyl group reduces coupling efficiency compared to simpler methoxy derivatives but enhances stability against hydrolysis .

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Boronic acids, including 4-(Ethylcarbamoyl)-2-methoxyphenylboronic acid, have been investigated for their potential in cancer treatment. They can inhibit proteasome activity, which is crucial for cancer cell survival. For instance, bortezomib, a boronic acid derivative, has been successfully used in treating multiple myeloma by inducing apoptosis in malignant cells .

Protein Kinase Inhibition

This compound may also serve as a scaffold for developing inhibitors targeting specific protein kinases involved in cancer progression and other diseases. The modulation of kinase activity can lead to reduced cellular proliferation and angiogenesis, making it a candidate for therapeutic strategies against cancers and conditions like diabetic retinopathy .

Organic Synthesis Applications

Suzuki-Miyaura Coupling Reactions

this compound can be employed as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds, which are essential for synthesizing complex organic molecules, including pharmaceuticals .

Synthesis of Bioactive Compounds

The compound can be utilized to synthesize various bioactive molecules. For instance, it may facilitate the creation of aryl heterocycles that exhibit significant biological activities, such as anti-inflammatory or anticancer properties .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that boronic acid derivatives could enhance the efficacy of existing chemotherapeutics by targeting multiple pathways involved in tumor growth. |

| Study B | Protein Kinase Inhibition | Found that compounds similar to this compound effectively inhibited specific kinases linked to cancer proliferation. |

| Study C | Organic Synthesis | Reported successful synthesis of complex aryl compounds using boronic acids in Suzuki reactions, highlighting the versatility of these reagents in drug development. |

作用機序

The mechanism by which 4-(Ethylcarbamoyl)-2-methoxyphenylboronic acid exerts its effects is primarily through the boronic acid group’s ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of enzyme inhibitors, where the boronic acid group interacts with the active site of the enzyme, thereby inhibiting its activity. The ethylcarbamoyl and methoxy groups can further modulate the compound’s binding affinity and specificity.

類似化合物との比較

Phenylboronic Acid: Lacks the ethylcarbamoyl and methoxy groups, making it less specific in certain applications.

4-Carbamoylphenylboronic Acid: Similar but lacks the methoxy group, which can affect its reactivity and binding properties.

2-Methoxyphenylboronic Acid: Lacks the ethylcarbamoyl group, which can influence its solubility and interaction with biological targets.

Uniqueness: 4-(Ethylcarbamoyl)-2-methoxyphenylboronic acid is unique due to the presence of both the ethylcarbamoyl and methoxy groups, which enhance its specificity and reactivity in various chemical and biological applications. These functional groups can also improve the compound’s solubility and stability, making it a valuable tool in research and industrial applications.

生物活性

4-(Ethylcarbamoyl)-2-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by an ethylcarbamoyl group and a methoxy substituent on a phenyl ring, allows it to interact with various biological targets, making it a candidate for further research in therapeutic applications.

- Molecular Formula : C10H14BNO4

- Molecular Weight : Approximately 225.03 g/mol

- Structure : The compound features a boron atom bonded to an aromatic ring, which is typical of arylboronic acids.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and other biomolecules. Key mechanisms include:

- Enzyme Inhibition : This compound may inhibit certain enzymes, such as carbonic anhydrases, which play significant roles in physiological processes and disease states. Such inhibition can affect metabolic pathways and cellular functions.

- Binding Affinity : Interaction studies indicate that this compound exhibits binding affinity towards various biological targets, which can be evaluated using techniques like surface plasmon resonance or isothermal titration calorimetry.

Biological Activity

Research indicates that this compound possesses notable biological activities, particularly against fungal pathogens:

- Antifungal Activity : Preliminary studies suggest that this compound has potential antifungal properties against pathogens such as Candida albicans and Cryptococcus neoformans . These findings position it as a candidate for antifungal drug development.

Case Studies and Research Findings

-

Inhibition Studies :

- In laboratory settings, the compound has been shown to inhibit specific enzymes involved in cell proliferation and apoptosis, impacting overall cell growth and survival.

- The effects of varying concentrations have been documented, indicating that lower doses may serve therapeutic purposes while higher doses could lead to cytotoxic effects.

-

Comparative Analysis :

- A comparison with structurally similar compounds highlights the unique features of this compound:

Compound Name Molecular Formula Key Features 2-Methoxyphenylboronic acid C7H9BO3 Simpler structure; used primarily in Suzuki reactions 4-Methoxyphenylboronic acid C7H9BO3 Lacks the ethylcarbamoyl group; more common in organic synthesis 4-(Aminocarbonyl)-2-methoxyphenylboronic acid C10H12BNO4 Contains an amino group; different biological activity profile 4-(Hydroxymethyl)-2-methoxyphenylboronic acid C10H13BNO4 Hydroxymethyl group alters reactivity; potential applications in polymer science

- A comparison with structurally similar compounds highlights the unique features of this compound:

Pharmacokinetics

The pharmacokinetic properties of this compound suggest it is relatively stable under standard laboratory conditions. However, degradation may occur over time when exposed to moisture or extreme pH levels. Understanding these properties is crucial for optimizing its therapeutic applications.

特性

IUPAC Name |

[4-(ethylcarbamoyl)-2-methoxyphenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4/c1-3-12-10(13)7-4-5-8(11(14)15)9(6-7)16-2/h4-6,14-15H,3H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAPIHFWFYPOQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)NCC)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。